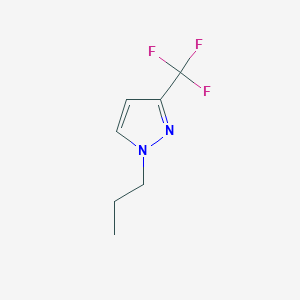

1-Propyl-3-(trifluoromethyl)pyrazole

Übersicht

Beschreibung

1-Propyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound . It is a pyrazole derivative, which is a class of compounds that have a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives like 1-Propyl-3-(trifluoromethyl)pyrazole involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, involves sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For instance, they can undergo a silver-mediated [3 + 2] cycloaddition with N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes to provide pyrazoles . They can also undergo a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines to provide functionalized pyrazoles .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Propyl-3-(trifluoromethyl)pyrazole, focusing on six unique fields:

Medicinal Chemistry

1-Propyl-3-(trifluoromethyl)pyrazole has shown significant potential in medicinal chemistry due to its unique structural properties. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development. Research has indicated its potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit key enzymes involved in inflammatory pathways . Additionally, its structural framework is being explored for developing novel antitumor and antimicrobial agents .

Agrochemicals

In the field of agrochemicals, 1-Propyl-3-(trifluoromethyl)pyrazole is being investigated for its potential as a pesticide and herbicide. The compound’s stability and effectiveness against various pests and weeds make it a valuable addition to crop protection strategies. Studies have shown that derivatives of this compound can act as potent insecticides, providing an alternative to traditional chemical treatments .

Coordination Chemistry

1-Propyl-3-(trifluoromethyl)pyrazole is also of interest in coordination chemistry, where it serves as a ligand in the formation of metal complexes. These complexes have applications in catalysis, where they can facilitate various chemical reactions. The trifluoromethyl group in the pyrazole ring enhances the electron-withdrawing properties, making these complexes highly reactive and efficient catalysts .

Material Science

In material science, 1-Propyl-3-(trifluoromethyl)pyrazole is being explored for its potential in developing new materials with unique properties. Its incorporation into polymer matrices can enhance the thermal and chemical stability of the resulting materials. Research is ongoing to develop advanced coatings and films that leverage the compound’s stability and resistance to degradation .

Environmental Chemistry

The compound’s stability and reactivity also make it a candidate for environmental chemistry applications. It is being studied for its potential in the degradation of environmental pollutants. The trifluoromethyl group can facilitate the breakdown of persistent organic pollutants, making it a valuable tool in environmental remediation efforts .

Synthetic Organic Chemistry

Finally, in synthetic organic chemistry, 1-Propyl-3-(trifluoromethyl)pyrazole is employed as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for constructing diverse chemical structures, facilitating the development of new synthetic methodologies and compounds.

IntechOpen MDPI Springer MDPI Baidu IntechOpen : MDPI : Springer : Baidu

Safety and Hazards

Zukünftige Richtungen

Pyrazoles have a wide range of applications in various fields of science and their popularity has skyrocketed since the early 1990s . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, it is expected that the research and development of pyrazole derivatives like 1-Propyl-3-(trifluoromethyl)pyrazole will continue to grow in the future.

Wirkmechanismus

Target of Action

Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . They have been found to show activity against both gram-negative and gram-positive bacteria .

Mode of Action

Pyrazole derivatives are known to undergo alkylation with alkyl iodides in dmf to afford n-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines .

Biochemical Pathways

Pyrazole derivatives have been found to exhibit a broad range of pharmacological properties .

Result of Action

Pyrazole derivatives are known to exhibit a wide spectrum of biological properties .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Eigenschaften

IUPAC Name |

1-propyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2/c1-2-4-12-5-3-6(11-12)7(8,9)10/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQAQRWNQZDDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-3-(trifluoromethyl)pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-chloro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3024077.png)

![(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B3024090.png)

![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B3024091.png)